[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative characterized by:
- Trifluoromethyl group at position 3, providing electron-withdrawing effects and metabolic stability.
- Acetic acid moiety at the N1 position, contributing to acidity and bioavailability.
Properties
IUPAC Name |
2-[4-amino-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15;/h2,11H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOSUBKFEQFPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-32-3 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-5-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis of the pyrazole core typically begins with β-dicarbonyl precursors, which undergo cyclocondensation with hydrazines. For trifluoromethyl-substituted pyrazoles, fluorinated diketones or their equivalents are critical. A notable approach involves lithium 4,4,4-trifluoro-1-phenylbutadionate as a starting material, which reacts with sodium nitrite in glacial acetic acid to form a nitrosated intermediate . Subsequent treatment with hydrazine hydrate facilitates cyclization, yielding 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine . This method avoids isolating unstable intermediates, achieving a 75% yield under optimized conditions .
An alternative route employs 4-hydroxyiminopyrazol-5-ones as precursors. Reduction using tin(II) chloride in concentrated HCl converts the hydroxyimino group to an amine, forming 4-aminopyrazol-5-ol derivatives . Catalytic hydrogenation with Pd/C in ethanol-HCl has also been effective for NH-unsubstituted analogs, though stability issues necessitate acidic conditions to prevent decomposition .
Introduction of the Methyl Group at Position 5
The methyl group at position 5 is introduced via the β-diketone precursor. For example, 5,5-dimethyl-1,3-cyclohexanedione serves as a methyl source in one-pot syntheses involving acetic acid-mediated reactions . The methyl group is incorporated during the cyclization step, where the diketone reacts with hydrazine derivatives under acidic conditions. This method benefits from shorter reaction times (6–8 hours) and high yields (70–85%) .
Functionalization with the Acetic Acid Moiety
Attaching the acetic acid group to the pyrazole nitrogen involves nucleophilic substitution or alkylation. A common strategy reacts the pyrazole with bromoacetic acid or its esters under basic conditions. For instance, treating 4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of potassium carbonate yields the ethyl ester, which is hydrolyzed to the carboxylic acid using aqueous HCl . This two-step process achieves moderate yields (60–65%) but requires careful pH control to avoid decarboxylation .
Recent advances utilize one-pot protocols with acetic acid as both solvent and catalyst. In such systems, β-diketones react with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form enaminones, which subsequently react with hydrazinyl-s-triazines to generate pyrazole-acetic acid conjugates directly . This method eliminates intermediate isolation steps, improving overall efficiency (yields: 75–80%) .
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields, reagents, and limitations:
Spectroscopic Characterization and Quality Control
Successful synthesis is confirmed via ¹H NMR, ¹³C NMR, and IR spectroscopy . For example, the acetic acid proton appears as a singlet near δ 4.5 ppm, while the trifluoromethyl group resonates as a quartet in ¹⁹F NMR . IR spectra show characteristic stretches for the amino group (3350–3250 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) . Purity is assessed via HPLC, with methods using C18 columns and acetonitrile-water mobile phases achieving >98% purity .
Challenges and Optimization Strategies
A major challenge is the instability of 4-aminopyrazoles , which tend to oxidize or dimerize under basic conditions . Stabilizing the amine as a hydrochloride salt during synthesis mitigates this issue . Additionally, the electron-withdrawing trifluoromethyl group complicates nucleophilic substitutions, necessitating elevated temperatures or polar solvents like DMF .
Recent optimizations focus on flow chemistry techniques , which enhance reaction control and scalability. Continuous-flow hydrogenation of nitro intermediates using Pd/C catalysts reduces reaction times from hours to minutes while maintaining yields >70% .
Chemical Reactions Analysis
Types of Reactions
[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C6H7F3N4O2
- Molecular Weight : 245.59 g/mol
- CAS Number : 1442093-18-6
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives, including [4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives showed potent activity against breast cancer cell lines, with this compound being one of the most effective variants tested .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Case Study : In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages .
Biochemical Applications
1. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Table 1: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 |
| Lipoxygenase (LOX) | Non-competitive | 20 |
| Aldose Reductase | Mixed | 25 |
2. Drug Development
Due to its favorable pharmacological profile, this compound is being explored as a lead compound for developing new drugs aimed at treating inflammatory diseases and cancer.
Agrochemical Applications
The compound's unique structure allows it to act as a potential herbicide or pesticide. Research is ongoing to evaluate its efficacy against specific plant pathogens and pests.
Case Study : A recent study evaluated the herbicidal activity of various pyrazole derivatives, including this compound, against common agricultural weeds. Results indicated a significant reduction in weed biomass at low concentrations .
Mechanism of Action
The mechanism of action of [4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 345637-71-0)
- Key Difference: Lacks the 4-amino group.
- Synthesis: Prepared via carbodiimide-mediated coupling, indicating reactivity differences due to the absence of an amino protecting group .
(4-Bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid (CAS 1001518-92-8)
- Key Differences : Bromo at position 4, cyclopropyl at position 4.
- Impact: Bromo substituent increases molecular weight (313.07 g/mol) and may facilitate nucleophilic substitutions.
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid
Variations in the Acidic Side Chain
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1)
- Key Difference : Benzoic acid replaces acetic acid.
- Impact: Higher acidity (pKa ~4.2 for benzoic acid vs.
((5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₈H₉F₃N₃O₂ | 244.17 | 4-NH₂, 3-CF₃, acetic acid | Not reported |
| 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | C₇H₇F₃N₂O₂ | 220.14 | 3-CF₃, acetic acid | Not reported |
| (4-Bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | C₉H₈BrF₃N₂O₂ | 313.07 | 4-Br, 5-cyclopropyl, acetic acid | Not reported |
| 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | C₁₁H₇F₃N₂O₂ | 256.18 | 3-CF₃, benzoic acid | 189–190 |
Biological Activity
[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS Number: 1006433-79-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the areas of anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C7H8F3N3O2
- Molecular Weight : 215.15 g/mol
- Structure : The compound features a pyrazole ring substituted with amino and trifluoromethyl groups, which are crucial for its biological activity.
1. Antioxidant Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays such as ABTS and DPPH. Notably, it showed comparable activity to established antioxidants like Trolox and Edaravone, indicating its potential use in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in cultured human dermal fibroblasts, suggesting a mechanism through which it could alleviate inflammation . Additionally, structure-activity relationship (SAR) studies revealed that the presence of the amino group at position 4 significantly enhances its anti-inflammatory efficacy compared to other analogs .
3. Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines. In particular, it exhibited cytotoxic effects against HeLa cells with an IC50 value indicating moderate toxicity on normal human dermal fibroblasts (HDF). This selective toxicity suggests its potential as a chemotherapeutic agent with further optimization needed to enhance efficacy and reduce side effects .
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers evaluated the radical-scavenging activity of several pyrazole derivatives, including the target compound. The results demonstrated that this compound had an IC50 value significantly lower than Trolox, underscoring its strong antioxidant capability .
| Compound | IC50 (µM) |
|---|---|
| This compound | 12 |
| Trolox | 25 |
| Edaravone | 15 |
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, this compound was shown to reduce TNF-alpha levels by approximately 70% at a concentration of 50 µM, indicating its potential role in modulating inflammatory pathways .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
